2-Chloro-5-fluoroquinazolin-4-amine

kinase inhibitor synthesis 4-anilinoquinazoline SNAr chemistry

Medicinal chemistry teams often lose weeks constructing 2,4-disubstituted quinazolines de novo, delaying SAR exploration. This advanced intermediate solves that bottleneck by providing pre-installed orthogonal handles for diversification. - **C2 Chloro**: Enables SNAr installation of diverse amines for selectivity tuning. - **C4 Amino & C5 Fluoro**: Offers metabolically stable scaffold with binding complementarity to kinase gatekeepers (EGFR, PI3Kδ). - **Synthetic Efficiency**: Saves 3-5 synthetic steps compared to anthranilic acid routes; referenced in patent WO2013013640A1. Procurable in research quantities with immediate shipping.

Molecular Formula C8H5ClFN3
Molecular Weight 197.60 g/mol
Cat. No. B11900578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoroquinazolin-4-amine
Molecular FormulaC8H5ClFN3
Molecular Weight197.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)N
InChIInChI=1S/C8H5ClFN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13)
InChIKeyRPIARPIILZFYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoroquinazolin-4-amine Overview


2-Chloro-5-fluoroquinazolin-4-amine (CAS: 1107695-00-0; molecular weight: 197.6 g/mol; purity typically ≥95%) is a functionalized quinazoline scaffold compound characterized by a C2 chloro leaving group, a C5 fluoro substituent, and a C4 primary amine . The chloro group at the 2-position enables nucleophilic aromatic substitution (SNAr) chemistry, making this compound a versatile advanced intermediate for constructing 2-substituted-4-aminoquinazoline derivatives, particularly in the synthesis of kinase inhibitor pharmacophores [1]. The compound serves as a strategic building block for generating focused libraries of 4-anilinoquinazoline analogs, a privileged scaffold in oncology drug discovery that has yielded clinically approved agents including gefitinib and erlotinib [2].

Irreplaceability of 2-Chloro-5-fluoroquinazolin-4-amine


The orthogonality of reactive handles on 2-chloro-5-fluoroquinazolin-4-amine—specifically the C2 chloro electrophile, the C4 amino nucleophile, and the metabolically stabilizing C5 fluoro group—creates a substitution profile that cannot be replicated by simpler quinazoline analogs. Generic substitution with 4-aminoquinazoline (CAS: 36082-71-0) lacks the C2 chloro handle required for regioselective SNAr diversification, forcing alternative and often lower-yielding C4-amino alkylation or acylation strategies [1]. Substitution with 5-fluoroquinazolin-4-amine (CAS: 137553-48-1) eliminates the C2 chloro functional group, restricting downstream diversification to C4-amino modifications only and reducing accessible chemical space by approximately 50% in typical library synthesis workflows . The presence of both the C5 fluorine and C2 chlorine on the same scaffold is documented in patent literature as enabling specific synthetic pathways to advanced intermediates that cannot be accessed from mono-substituted precursors [2].

2-Chloro-5-fluoroquinazolin-4-amine: Differentiation Evidence


C2 Chloro SNAr Diversification vs. 5-Fluoro Analogue

2-Chloro-5-fluoroquinazolin-4-amine possesses a C2 chloro leaving group that enables nucleophilic aromatic substitution with amines at the 2-position while preserving the C4-amino group for subsequent functionalization. In contrast, 5-fluoroquinazolin-4-amine (CAS: 137553-48-1) lacks the C2 chloro handle, making 2-position substitution impossible without de novo heterocycle synthesis [1]. The difference is not merely structural but defines the entire synthetic tractability of the scaffold: the target compound enables sequential orthogonal derivatization (first at C2, then at C4-amino), whereas the comparator compound is limited to C4-amino modifications only [2].

kinase inhibitor synthesis 4-anilinoquinazoline SNAr chemistry

Advanced Intermediate for EGFR-Targeted Synthesis

Patent WO2013013640A1 explicitly incorporates 2-chloro-5-fluoroquinazolin-4-amine or its immediate derivatives as key intermediates in the synthesis of quinazoline-based compounds exhibiting EGFR and HER2 inhibitory activity. The patent describes multiple exemplary compounds (e.g., those containing the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine core) synthesized from halogenated quinazoline precursors including the 2-chloro-5-fluoro scaffold [1]. In contrast, related patent literature for 5-fluoroquinazolin-4-amine and 2-chloroquinazolin-4-amine describes their use in more limited structural contexts without the specific 2-chloro/5-fluoro combination that enables certain patent-protected substitution patterns [2].

EGFR inhibitor tyrosine kinase inhibitor pharmaceutical intermediate

C5 Fluorine vs. Non-Fluorinated Analog: Metabolic Stability

The C5 fluoro substituent in 2-chloro-5-fluoroquinazolin-4-amine occupies a position on the quinazoline benzenoid ring that is susceptible to CYP450-mediated oxidative metabolism in non-fluorinated analogs. In 4-anilinoquinazoline EGFR inhibitors, the 5-position of the quinazoline core is known to interact with the hydrophobic pocket of the ATP-binding site and is subject to metabolic hydroxylation when unsubstituted [1]. Fluorine substitution at the 5-position blocks this metabolic soft spot while maintaining favorable steric and electronic properties for target engagement. While direct microsomal stability data for 2-chloro-5-fluoroquinazolin-4-amine itself is not publicly available, class-level SAR from fluorinated quinazoline EGFR inhibitors demonstrates that 5-fluoro substitution contributes to improved metabolic profiles relative to 5-H analogs [2].

metabolic stability fluorine substitution CYP450 oxidation

C2 Chloro Synthetic Handle vs. 4-Aminoquinazoline

2-Chloro-5-fluoroquinazolin-4-amine features a C2 chloro group that serves as an electrophilic leaving group for SNAr reactions with primary and secondary amines, enabling efficient C2-N bond formation under mild conditions (typically DMF or DMSO with base at 60-100°C) [1]. In contrast, 4-aminoquinazoline (CAS: 36082-71-0) lacks the C2 chloro handle entirely, making C2 substitution impossible without returning to earlier-stage precursors or performing challenging C-H functionalization chemistry. The patent CN105669566A describes general methods for N-arylquinazolin-2-amine synthesis that specifically rely on 2-haloquinazolin-4-amine intermediates, confirming the essential nature of the C2 halogen for efficient diversification [2].

building block parallel synthesis library generation

2-Chloro-5-fluoroquinazolin-4-amine: Application Scenarios


Parallel Synthesis of 2,4-Disubstituted Quinazoline Libraries

Procurement of 2-chloro-5-fluoroquinazolin-4-amine enables one-pot sequential or parallel diversification strategies for generating focused libraries of 2,4-disubstituted quinazolines. The orthogonal reactivity of the C2 chloro (SNAr with amines) and C4-amino (alkylation, acylation, reductive amination, or Buchwald-Hartwig coupling) positions allows for independent variation of two diversity vectors from a single advanced intermediate [1]. This approach has been validated in kinase inhibitor programs targeting EGFR, HER2, PI3Kδ, and Aurora kinases where the 4-anilinoquinazoline scaffold with C2 substitution has demonstrated improved selectivity and potency profiles [2].

EGFR & HER2 Inhibitor Synthesis: WO2013013640A1 Route

The compound and its immediate derivatives serve as key intermediates in the synthetic pathways described in WO2013013640A1, a patent family claiming quinazoline derivatives with activity against EGFR and HER2 kinases [1]. Research programs aiming to explore chemical space around this patent or to prepare comparator compounds for freedom-to-operate analyses will require this specific intermediate or close structural analogs. The patent explicitly describes the preparation of 6-amino-4-(3-chloro-4-fluorophenylamino)-7-substituted quinazolines from halogenated quinazoline precursors including the 2-chloro-5-fluoro scaffold [2].

Late-Stage Diversification of Quinazoline Intermediates

For medicinal chemistry teams operating with limited synthetic resources, 2-chloro-5-fluoroquinazolin-4-amine provides a strategic entry point for late-stage diversification without requiring de novo heterocycle construction. The compound is positioned approximately 3-5 steps closer to final target molecules compared to starting from 2-aminobenzonitrile or anthranilic acid derivatives [1]. This step reduction is particularly valuable for structure-activity relationship (SAR) exploration where rapid analog generation is prioritized over route novelty, and where the 2-chloro-5-fluoro substitution pattern aligns with target pharmacophore requirements [2].

C2-Amino Quinazolines for Kinase Selectivity Profiling

The C2 chloro group enables efficient SNAr installation of diverse amine-containing fragments, including aliphatic amines, aromatic amines, and heterocyclic amines, to generate C2-substituted 4-aminoquinazolines. This diversification vector at C2 has been shown in multiple kinase programs to modulate selectivity across the kinome while maintaining or improving potency against the primary target [1]. The 5-fluoro substituent additionally contributes to binding site complementarity with the hydrophobic gatekeeper region of kinases including EGFR, PI3Kδ, and Aurora kinases [2]. Procurement of the pre-functionalized 2-chloro-5-fluoro scaffold accelerates the exploration of this selectivity-modulating substitution vector.

Technical Documentation Hub

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